Bacitracine de zinc

Vue d'ensemble

Description

La Bacitracine de zinc est un composé connu pour ses propriétés antibactériennes. Il est principalement utilisé en médecine vétérinaire pour favoriser la croissance et améliorer l'efficacité alimentaire du bétail. La this compound contient de la this compound, qui est un sel de zinc d'un produit de fermentation obtenu par culture de Bacillus licheniformis sur des milieux adaptés à la production microbiologique de la bacitracine et du carbonate de calcium .

Applications De Recherche Scientifique

Albac has several scientific research applications, particularly in the fields of veterinary medicine and animal husbandry. It is used to:

Mécanisme D'action

Target of Action

Bacitracin zinc is a potent antibiotic that primarily targets Gram-positive bacteria . Its primary targets are the bacterial cell wall and peptidoglycan synthesis . It prevents the formation of the bacterial cell wall by interfering with the transfer of mucopeptides into the growing cell wall .

Mode of Action

Bacitracin zinc acts bactericidally by binding to isoprenyl pyrophosphate, the lipid carrier that transfers N-acetylmuramyl-N-acetylglucosamyl-amino acid cell wall building blocks across the cytoplasmic membrane . It also oxidatively cleaves DNA .

Biochemical Pathways

The biochemical pathways affected by bacitracin zinc involve the suppression of cell wall formation via preventing the formation of peptidoglycan strands . This disruption of the cell wall synthesis leads to the bactericidal activity of bacitracin zinc .

Pharmacokinetics

Bacitracin zinc has poor absorption from mucous membranes and intact or denuded skin . Following a single intramuscular dose of 10,000–20,000 units in adults with normal renal function, peak serum concentrations occur after 1–2 hours and the drug is detectable in serum for 6–8 hours after the dose .

Result of Action

The result of bacitracin zinc’s action is the prevention of bacterial growth and proliferation, leading to the death of susceptible bacteria . It’s important to note that bacitracin zinc is nephrotoxic when given intramuscularly and may lead to renal failure .

Action Environment

Bacitracin zinc is extensively used in animal husbandry as a growth-promoting agent . Over the years, many tons of bacitracin zinc have reached the environment . The environmental factors can influence the action, efficacy, and stability of bacitracin zinc. For instance, the presence of divalent cations, such as zinc, is required for its bactericidal activity .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La préparation de la Bacitracine de zinc implique la fermentation de Bacillus licheniformis. Les bactéries sont cultivées dans un milieu qui favorise la production de bacitracine. Le produit de fermentation est ensuite traité avec des sels de zinc pour former la this compound .

Méthodes de production industrielle : Dans un environnement industriel, la production de this compound implique des procédés de fermentation à grande échelle. Le bouillon de fermentation est récolté, et la bacitracine est extraite et purifiée. La bacitracine purifiée est ensuite mise en réaction avec des sels de zinc pour produire la this compound. Ce produit est ensuite formulé en un prémélange granulaire pour être utilisé dans les aliments pour animaux .

Analyse Des Réactions Chimiques

Types de réactions : La Bacitracine de zinc, contenant de la this compound, subit principalement des réactions de complexation avec les ions zinc. Elle ne subit pas de réactions d'oxydation, de réduction ou de substitution significatives dans des conditions normales .

Réactifs et conditions courants : Le réactif principal impliqué dans la préparation de la this compound est le sel de zinc, qui réagit avec la bacitracine pour former la this compound. Les conditions de réaction impliquent généralement un pH et une température contrôlés pour garantir un rendement et une pureté optimaux .

Principaux produits formés : Le principal produit formé par la réaction de la bacitracine avec des sels de zinc est la this compound, qui est l'ingrédient actif de la this compound .

Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la médecine vétérinaire et de l'élevage. Elle est utilisée pour :

- Promouvoir la croissance et améliorer l'efficacité alimentaire du bétail .

- Prévenir et contrôler l'entérite nécrotique causée par les espèces de Clostridium .

- Réduire le nombre de bactéries pathogènes dans l'intestin, favorisant une flore intestinale saine .

Mécanisme d'action

Le mécanisme d'action de la this compound implique l'inhibition de la synthèse de la paroi cellulaire bactérienne. La this compound se lie aux précurseurs de la paroi cellulaire bactérienne, empêchant leur incorporation dans la paroi cellulaire. Cela conduit à la perturbation de la synthèse de la paroi cellulaire et finalement à la mort des cellules bactériennes . Les cibles moléculaires de la this compound sont les transporteurs lipidiques impliqués dans la synthèse du peptidoglycane .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Bacitracine : Le composé parent de la bacitracine de zinc, utilisé en médecine humaine pour des applications topiques.

- Polymyxine B : Un autre antibiotique utilisé en médecine vétérinaire, mais avec un mécanisme d'action différent.

- Tylosine : Un antibiotique utilisé en médecine vétérinaire à des fins similaires, mais avec une structure chimique et un mécanisme d'action différents.

Unicité : La this compound est unique en raison de sa formulation sous forme de this compound, qui améliore sa stabilité et son efficacité dans les aliments pour animaux. Contrairement aux autres antibiotiques, la this compound n'est pas absorbée dans le tractus intestinal, ce qui réduit le risque de développement de la résistance aux antibiotiques .

Propriétés

IUPAC Name |

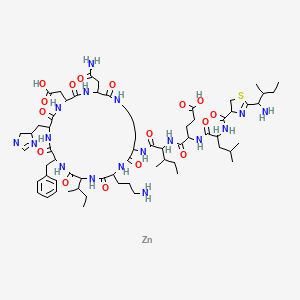

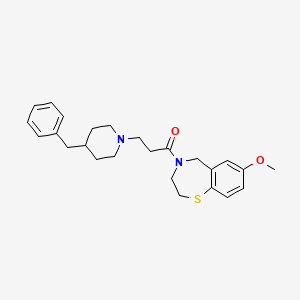

4-[[2-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[1-[[3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-butan-2-yl-6-(carboxymethyl)-9-(4H-imidazol-4-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;zinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H103N17O16S.Zn/c1-9-35(6)52(69)66-81-48(32-100-66)63(97)76-43(26-34(4)5)59(93)74-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)75-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-72-39)77-60(94)44(27-38-18-13-12-14-19-38)80-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)73-56(40)90;/h12-14,18-19,31,33-37,39-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,71,89)(H,73,90)(H,74,93)(H,75,98)(H,76,97)(H,77,94)(H,78,96)(H,79,95)(H,80,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88); | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNOBVJFKSQBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3C=NC=N3)CC4=CC=CC=C4.[Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H103N17O16SZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1405-87-4 (Parent) | |

| Record name | Bacitracin zinc [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

1488.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble in water | |

| Record name | Bacillus subtilis | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

26-29 lb/cu ft | |

| Record name | Bacillus subtilis | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dry off-white to tan solid | |

CAS No. |

1405-89-6, 68038-70-0 | |

| Record name | Bacitracin zinc [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bacillus subtilis | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bacillus subtilis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bacillus subtilis | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does bacitracin zinc exert its antibacterial effect?

A1: Bacitracin zinc is a polypeptide antibiotic that disrupts bacterial cell wall synthesis by interfering with the dephosphorylation of C55-isoprenyl pyrophosphate. [] C55-isoprenyl pyrophosphate is a crucial lipid carrier molecule involved in transporting peptidoglycan building blocks. By inhibiting this process, bacitracin zinc prevents the formation of new peptidoglycan, ultimately leading to bacterial cell lysis.

Q2: What is the specific target of bacitracin zinc?

A2: Bacitracin zinc binds to C55-isoprenyl pyrophosphate, preventing its dephosphorylation, which is essential for the molecule's role in peptidoglycan synthesis. []

Q3: What is the molecular formula and weight of bacitracin zinc?

A3: While the exact molecular formula and weight of bacitracin zinc can vary slightly depending on the specific composition of the mixture, matrix-assisted laser desorption ionization-tandem time-of-flight mass spectrometry (MALDI-(TOF/TOF) MS) studies have been used to characterize the compound and determine its sequence coverage. [] For a detailed analysis of bacitracin A, a major component of bacitracin zinc, refer to the cited study.

Q4: What spectroscopic techniques are useful for characterizing bacitracin zinc?

A4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the functional groups and electronic transitions present in bacitracin zinc, respectively. [] MALDI-(TOF/TOF) MS is also a valuable tool for sequencing and structural characterization of this polypeptide pharmaceutical. []

Q5: In what kind of formulations is bacitracin zinc typically found?

A5: Bacitracin zinc is commonly incorporated into ointments, creams, and sprays for topical application. [, , , ] Researchers have also explored its incorporation into other delivery systems, such as PLA composites, liposomes, and niosomes, to enhance its stability and delivery properties. [, , ]

Q6: How stable is bacitracin zinc in different formulations?

A6: The stability of bacitracin zinc can vary depending on the formulation and storage conditions. Studies on bacitracin zinc-loaded PLA composites suggest a shelf life of approximately 125 days. [] Niosomal formulations of bacitracin zinc have demonstrated better stability compared to liposomes. [, ]

Q7: How does the formulation of bacitracin zinc affect its release kinetics?

A7: The release kinetics of bacitracin zinc is influenced by the formulation. For example, PLA composites exhibited a sustained release profile following a zero-order release kinetics pattern. [] Niosomes and liposomes have also been investigated for their potential to modulate the delivery of bacitracin zinc. [, ]

Q8: What challenges are associated with the topical delivery of bacitracin zinc?

A8: Enhancing the penetration capacity of bacitracin zinc through the skin barrier is a common challenge for topical delivery. [, , ] Researchers have explored various strategies, including microemulsions and nanoparticle-based systems, to improve its permeation and efficacy. []

Q9: What types of bacteria are typically susceptible to bacitracin zinc?

A9: Bacitracin zinc demonstrates broad-spectrum activity against gram-positive bacteria, including methicillin-resistant strains of Staphylococcus aureus. [] It is also effective against some gram-negative organisms, though resistance has been observed in species such as Serratia marcescens, Morganella morganii, and Proteus mirabilis. []

Q10: Has resistance to bacitracin zinc been observed?

A10: While bacitracin zinc remains effective against many bacterial strains, some level of resistance has been reported. [, ] Further research is needed to understand the mechanisms of resistance and develop strategies to mitigate its impact.

Q11: What are some alternatives to bacitracin zinc for the treatment of bacterial infections?

A14: Alternative topical antimicrobial agents include neomycin sulfate, polymyxin B sulfate, silver sulfadiazine, and mupirocin. [, ] The choice of treatment should be made based on the specific type of infection, patient factors, and potential for resistance or allergies.

Q12: Are there any alternatives to bacitracin zinc in animal feed?

A16: Researchers are exploring various alternatives to antibiotics in animal feed, including probiotics, prebiotics, organic acids, and essential oils. [, ] These alternatives aim to promote gut health, modulate the immune system, and improve overall animal performance without relying on traditional antibiotics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3-Thiadiazole-5-carboxamide,N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropyl-](/img/structure/B1663247.png)

![3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile](/img/structure/B1663255.png)

![[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1663260.png)